1-Bromo-2-chloro-4-methoxy-5-methylbenzene

Catalog No.
S6649313
CAS No.
502159-65-1
M.F
C8H8BrClO
M. Wt
235.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-chloro-4-methoxy-5-methylbenzene

CAS Number

502159-65-1

Product Name

1-Bromo-2-chloro-4-methoxy-5-methylbenzene

IUPAC Name

1-bromo-2-chloro-4-methoxy-5-methylbenzene

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

InChI

InChI=1S/C8H8BrClO/c1-5-3-6(9)7(10)4-8(5)11-2/h3-4H,1-2H3

InChI Key

BMBHAMNWXALHMN-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)Cl)Br

Canonical SMILES

CC1=CC(=C(C=C1OC)Cl)Br

1-Bromo-2-chloro-4-methoxy-5-methylbenzene, also known as 1-bromo-2-chloro-4-methoxy-5-methylbenzene, is an organic compound with the molecular formula C₈H₈BrClO. This compound features a benzene ring substituted with bromine, chlorine, a methoxy group, and a methyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound, making it an interesting subject for both synthetic and biological studies.

  • Nucleophilic Aromatic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as sodium methoxide or potassium tert-butoxide.
  • Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: The halogen substituents can be reduced to hydrogen using reducing agents like lithium aluminum hydride or palladium on carbon in the presence of hydrogen gas.

The synthesis of 1-bromo-2-chloro-4-methoxy-5-methylbenzene typically involves:

  • Electrophilic Aromatic Substitution: Starting with 4-methoxy-5-methylbenzene (anisole), bromination and chlorination are performed using bromine (Br₂) and chlorine (Cl₂) in the presence of a catalyst such as iron or aluminum chloride.
  • Multi-step Processes: Industrial production may involve several steps to optimize yield and purity, including recrystallization and chromatography for purification.

1-Bromo-2-chloro-4-methoxy-5-methylbenzene has several applications:

  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Used in developing specialty chemicals and polymers.
  • Biological Research: Potentially useful in studying enzyme interactions and metabolic pathways .

Interaction studies of 1-bromo-2-chloro-4-methoxy-5-methylbenzene focus on its reactivity with biological targets. The halogen atoms can engage in halogen bonding, while the methoxy group may participate in hydrogen bonding interactions. These characteristics influence the compound's reactivity and binding affinity to various molecular targets, affecting biological pathways and chemical processes .

Several compounds share structural similarities with 1-bromo-2-chloro-4-methoxy-5-methylbenzene. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
1-Bromo-4-chloro-2-methoxy-5-methylbenzeneC₈H₈BrClODifferent substitution pattern affects reactivity
1-Bromo-3-chloro-4-methoxybenzeneC₇H₆BrClOLacks methyl group at the 5-position
BromochlorobenzeneC₆H₄BrClSimpler structure without methoxy or methyl groups
Methoxybenzene (Anisole)C₇H₈OLacks halogen substituents, less reactive in certain reactions

The unique combination of bromine, chlorine, methoxy, and methyl groups in 1-bromo-2-chloro-4-methoxy-5-methylbenzene contributes to its distinct chemical behavior compared to these similar compounds .

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Exact Mass

233.94471 g/mol

Monoisotopic Mass

233.94471 g/mol

Heavy Atom Count

11

Dates

Modify: 2023-11-23

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